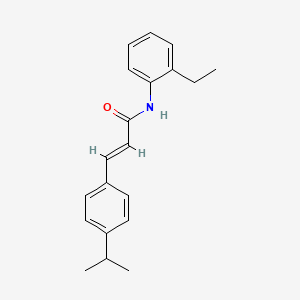![molecular formula C16H26N2O2 B6007337 2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6007337.png)
2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is a novel compound with potential applications in scientific research. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.5]decane.
Mecanismo De Acción
The mechanism of action of 2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it is believed that this compound exerts its biological activity by interfering with the normal functioning of cellular processes, such as DNA replication and protein synthesis.
Biochemical and physiological effects:
2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various bacterial and fungal strains, including Candida albicans and Staphylococcus aureus. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is its diverse biological activity. This compound has been shown to have antibacterial, antifungal, and anticancer activity, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low yield in the synthesis process, which can make it difficult to obtain large quantities for further study.
Direcciones Futuras
There are several future directions for the study of 2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane. One potential direction is the development of new antimicrobial agents based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, studies are needed to evaluate the in vivo efficacy and safety of this compound in animal models, which will be critical for its further development as a potential drug candidate.
Conclusion:
In conclusion, 2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is a novel compound with potential applications in scientific research. This compound has been shown to have diverse biological activity, including antibacterial, antifungal, and anticancer activity. However, further studies are needed to fully understand the mechanism of action of this compound and to evaluate its in vivo efficacy and safety. Overall, this compound represents a promising candidate for the development of new drugs with potential applications in a range of therapeutic areas.
Métodos De Síntesis
The synthesis of 2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is a multistep process that involves the reaction of furfural with ethylene glycol to form 2-(2-hydroxyethyl)furan. This intermediate is then reacted with 1,5-diaminopentane to form the spirocyclic compound. The overall yield of this synthesis method is around 30%.
Aplicaciones Científicas De Investigación
2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit antifungal and antibacterial activities, making it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has been shown to have anticancer activity, making it a potential lead compound for the development of new anticancer drugs.
Propiedades
IUPAC Name |
2-(furan-3-ylmethyl)-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-19-10-8-17-6-2-4-16(13-17)5-7-18(14-16)11-15-3-9-20-12-15/h3,9,12H,2,4-8,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTTXBLGMRQISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1)CCN(C2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[4-(diethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6007261.png)
![N-(4-{[(4-chlorophenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)-N'-(4-fluorophenyl)guanidine](/img/structure/B6007266.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-6-hydroxy-N-methylnicotinamide](/img/structure/B6007270.png)

![5-(2,5-dimethoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6007279.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B6007298.png)
![2-{1-(3-methylbutyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6007310.png)
![2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6007311.png)
![3-allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6007341.png)
![7-chloro-11-(3-methoxyphenyl)-3-phenyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6007342.png)

![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6007346.png)
![methyl 2-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6007348.png)